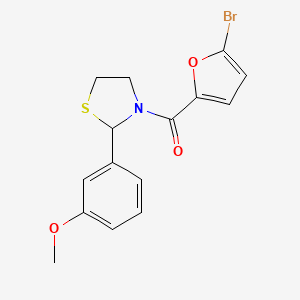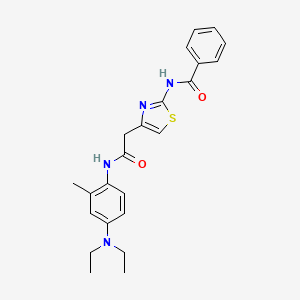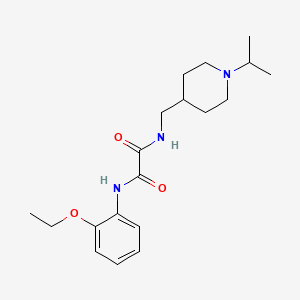![molecular formula C14H6F2N2 B2720591 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarbonitrile CAS No. 359813-00-6](/img/structure/B2720591.png)
3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Difluoro-1,1’-biphenyl-4,4’-dicarbonitrile: is an organic compound with the molecular formula C14H6F2N2 It is characterized by the presence of two fluorine atoms and two nitrile groups attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Difluoro-1,1’-biphenyl-4,4’-dicarbonitrile typically involves the reaction of 3,3’-difluoro-1,1’-biphenyl with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the dicarbonitrile product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3,3’-Difluoro-1,1’-biphenyl-4,4’-dicarbonitrile.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms and nitrile groups.
Oxidation and Reduction Reactions: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substitution reactions can yield various substituted biphenyl derivatives.
- Oxidation can lead to the formation of carboxylic acids or other oxidized products.
- Reduction can produce amines or other reduced derivatives.
科学的研究の応用
Chemistry: 3,3’-Difluoro-1,1’-biphenyl-4,4’-dicarbonitrile is used as a building block in organic synthesis
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its derivatives may exhibit biological activity, making it a candidate for drug development and research.
Industry: The compound is used in the production of advanced materials, including liquid crystals and polymers. Its properties contribute to the development of materials with specific electronic and optical characteristics.
作用機序
The mechanism of action of 3,3’-Difluoro-1,1’-biphenyl-4,4’-dicarbonitrile depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism would be determined by the specific molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.
類似化合物との比較
3,3’-Difluoro-1,1’-biphenyl-4,4’-diamine: Similar biphenyl structure with amino groups instead of nitrile groups.
4,4’-Difluoro-1,1’-biphenyl: Lacks the nitrile groups, making it less reactive in certain chemical reactions.
3,3’-Difluoro-1,1’-biphenyl-4,4’-dicarboxylic acid: Contains carboxylic acid groups, offering different reactivity and applications.
Uniqueness: 3,3’-Difluoro-1,1’-biphenyl-4,4’-dicarbonitrile is unique due to the presence of both fluorine atoms and nitrile groups, which impart distinct electronic and steric properties. These features make it a versatile compound in synthetic chemistry and materials science.
特性
IUPAC Name |
4-(4-cyano-3-fluorophenyl)-2-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F2N2/c15-13-5-9(1-3-11(13)7-17)10-2-4-12(8-18)14(16)6-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKXNXKOUXLXNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C#N)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2720510.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-phenylacetamide](/img/structure/B2720512.png)
![5-(Methoxycarbonyl)tricyclo[3.3.0.03,7]octane-1-carboxylic acid](/img/structure/B2720513.png)
![2-(2-Chloro-3-phenylthiopropylthio)-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimid ino[4,5-b]thiophen-4-one](/img/new.no-structure.jpg)

![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2720517.png)
![N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}isonicotinamide](/img/structure/B2720521.png)



![5-methyl-6-{2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2720529.png)
![4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2720531.png)
